molecular formula C15H23N3O2 B5478129 (1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide

(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide

Cat. No.: B5478129
M. Wt: 277.36 g/mol
InChI Key: ZHSYINFWKBHDKP-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopentane ring, an amino group, and a pyridinyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino group, and attachment of the pyridinyl moiety. Common synthetic routes may include:

    Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Amino Group Introduction: The amino group can be introduced via amination reactions using reagents such as ammonia or amines.

    Pyridinyl Moiety Attachment: The pyridinyl group can be attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its amino group and pyridinyl moiety make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound has potential as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising compound for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The amino group and pyridinyl moiety can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide
  • (1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxylate
  • (1R,3S)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxylate

Uniqueness

(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide is unique due to its specific stereochemistry and functional groups. The combination of the cyclopentane ring, amino group, and pyridinyl moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-4-2-5-14(19)18(11)9-3-8-17-15(20)12-6-7-13(16)10-12/h2,4-5,12-13H,3,6-10,16H2,1H3,(H,17,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSYINFWKBHDKP-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CCCNC(=O)C2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC(=O)N1CCCNC(=O)[C@H]2CC[C@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.